molecular formula C22H26ClNO2 B13789692 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride CAS No. 63957-04-0

1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride

Cat. No.: B13789692
CAS No.: 63957-04-0
M. Wt: 371.9 g/mol
InChI Key: LBFGUYIPERWUIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves the reaction of 1,2,6-trimethylpiperidine with 9-fluorenecarboxylic acid. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the piperidine derivative to form the ester. The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow processes can significantly improve reaction rates and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the fluorenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted piperidine or fluorenyl derivatives.

Scientific Research Applications

1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6-Trimethyl-4-piperidyl 9-fluorenecarboxylate hydrochloride is unique due to its specific combination of a piperidine ring and a fluorenecarboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

63957-04-0

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

(1,2,6-trimethylpiperidin-1-ium-4-yl) 9H-fluorene-9-carboxylate;chloride

InChI

InChI=1S/C22H25NO2.ClH/c1-14-12-16(13-15(2)23(14)3)25-22(24)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,14-16,21H,12-13H2,1-3H3;1H

InChI Key

LBFGUYIPERWUIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC([NH+]1C)C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-]

Origin of Product

United States

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